

In-depth Technical Guide: 1-(1- Phenylcyclopropyl)piperazine (CAS 1245647-91- 9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(1-Phenylcyclopropyl)piperazine**

Cat. No.: **B572615**

[Get Quote](#)

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways for **1-(1-Phenylcyclopropyl)piperazine** (CAS 1245647-91-9) is not available at this time. The information that can be provided is limited to its chemical properties and synthesis, which is typical for a research chemical or intermediate that may be part of ongoing, proprietary drug discovery efforts.

This guide provides a summary of the available chemical data and general information on the potential applications of piperazine-containing compounds.

Core Compound Information

1-(1-Phenylcyclopropyl)piperazine is a synthetic organic compound featuring a phenylcyclopropyl group attached to a piperazine ring. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules.

Property	Value	Source
CAS Number	1245647-91-9	N/A
Molecular Formula	C ₁₃ H ₁₈ N ₂	
Molecular Weight	202.301 g/mol	
IUPAC Name	1-(1-phenylcyclopropyl)piperazine	
Canonical SMILES	C1CC1(C2=CC=CC=C2)N3C CNCC3	
InChI Key	WIFPWYFWPLROU- UHFFFAOYSA-N	

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following data is based on computational predictions.

Property	Predicted Value	Source
pKa	9.23 ± 0.10	
LogP	2.4	N/A
Solubility	Sparingly soluble in water (22 g/L at 25°C)	
Topological Polar Surface Area	15.3 Å ²	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the synthesis of **1-(1-Phenylcyclopropyl)piperazine** are not publicly documented, several chemical suppliers list potential synthesis routes. A plausible synthetic approach involves the reaction of 1-phenylcyclopropan-1-amine with a suitable piperazine precursor or the reaction of 1-bromo-1-phenylcyclopropane with piperazine.

A generalized synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for **1-(1-Phenylcyclopropyl)piperazine**.

Potential Biological Significance and Applications (Inferred)

The biological activity of **1-(1-Phenylcyclopropyl)piperazine** has not been specifically reported. However, the piperazine ring is a key pharmacophore in numerous approved drugs with a wide range of therapeutic applications. Based on the activities of other phenylpiperazine derivatives, this compound could be investigated for the following potential activities:

- Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with various CNS receptors, including serotonergic and dopaminergic receptors. This suggests potential applications as antipsychotics, antidepressants, or anxiolytics.
- Anticancer Activity: Some piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of topoisomerases.
- Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worm infections. They typically act by paralyzing the parasites, leading to their expulsion from the host.
- Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in mitigating inflammatory conditions.

It is crucial to emphasize that these are inferred potential applications based on the broader class of piperazine-containing compounds and require experimental validation for **1-(1-Phenylcyclopropyl)piperazine** specifically.

Conclusion for Researchers and Drug Development Professionals

1-(1-Phenylcyclopropyl)piperazine is a research chemical with limited publicly available data. For researchers and drug development professionals, this compound represents an opportunity for novel investigation. The core piperazine scaffold, combined with the unique phenylcyclopropyl moiety, may confer novel pharmacological properties. Future research should focus on:

- **Synthesis and Characterization:** Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.
- **In Vitro Screening:** A broad panel of in vitro assays to determine its biological targets. This could include receptor binding assays for CNS targets, cytotoxicity assays against cancer cell lines, and antimicrobial or antiparasitic assays.
- **Mechanism of Action Studies:** Once a biological activity is identified, further studies will be necessary to elucidate the specific mechanism of action and any involved signaling pathways.

Due to the current lack of data, any research involving this compound should be approached as exploratory, with a comprehensive screening strategy to identify its potential therapeutic value.

- To cite this document: BenchChem. [In-depth Technical Guide: 1-(1-Phenylcyclopropyl)piperazine (CAS 1245647-91-9)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572615#1-1-phenylcyclopropyl-piperazine-cas-number-1245647-91-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com